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Compound of Interest

Compound Name: Methyl 2-heptenoate

Cat. No.: B1336845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-heptenoate, an unsaturated fatty acid methyl ester. The information presented herein is

crucial for the identification, characterization, and quality control of this compound in research

and development settings. This document details its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl (E)-hept-2-enoate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.9 dt 1H H-3

~5.8 d 1H H-2

3.71 s 3H O-CH₃

~2.2 q 2H H-4

~1.4 sextet 2H H-5

~1.3 sextet 2H H-6

0.9 t 3H H-7

Disclaimer: The ¹H NMR data presented is based on predictive models and typical values for

similar structures, as detailed experimental data was not publicly available.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~166 C=O

~149 C-3

~121 C-2

~51 O-CH₃

~32 C-4

~31 C-5

~22 C-6

~14 C-7

Disclaimer: The ¹³C NMR data presented is based on predictive models, as detailed

experimental data was not publicly available.
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Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2955 Strong C-H stretch (alkane)

~2870 Medium C-H stretch (alkane)

~1725 Strong C=O stretch (ester)

~1655 Medium C=C stretch (alkene)

~1435 Medium C-H bend (methyl)

~1270 Strong C-O stretch (ester)

~1170 Strong C-O stretch (ester)

~980 Medium =C-H bend (trans alkene)

Table 4: Mass Spectrometry (GC-MS) Data[1]
m/z Relative Intensity (%) Putative Fragment

55.0 99.99 [C₄H₇]⁺

87.0 95.59 [C₄H₇O₂]⁺

41.0 84.58 [C₃H₅]⁺

113.0 59.14 [M-C₂H₅]⁺

27.0 50.20 [C₂H₃]⁺

142.0 (not specified) [M]⁺ (Molecular Ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Methyl 2-heptenoate (approximately 5-10 mg) is dissolved

in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) within a standard 5 mm NMR tube. The
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solution is filtered to remove any particulate matter.

Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20, is utilized.[1]

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

homogeneity.

A standard one-dimensional proton spectrum is acquired at room temperature.

Key acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse

sequence.

A sufficient number of scans and a suitable relaxation delay are used to obtain a high-

quality spectrum.

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As Methyl 2-heptenoate is a liquid at room temperature, the spectrum

is recorded on a neat sample. A drop of the neat liquid is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a DIGILAB FTS-

14, is used.[1]

Data Acquisition:

A background spectrum of the clean KBr/NaCl plates is recorded.
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The sample is placed in the instrument's sample holder.

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Multiple scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Separation: The analysis is performed using a Gas Chromatograph

(GC) coupled to a Mass Spectrometer (MS), such as a HITACHI M-80B.[1] A dilute solution

of Methyl 2-heptenoate in a volatile solvent (e.g., dichloromethane or hexane) is injected

into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column (e.g., a non-polar or medium-polarity column) to separate it from any

impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Impact (EI) ionization is typically used, where the molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and

fragment.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and

various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The

analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then

records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity

versus m/z.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 2-heptenoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-heptenoate
https://www.benchchem.com/product/b1336845?utm_src=pdf-body
https://www.benchchem.com/product/b1336845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Techniques Data Acquisition & Analysis

Structural Elucidation

Methyl 2-heptenoate

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

¹H & ¹³C Spectra

IR Spectrum

Mass Spectrum

Chemical Structure
Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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